![molecular formula C23H21N3O4S B2997855 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941967-29-9](/img/structure/B2997855.png)
2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Overview
Description
The compound “2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a novel azolidine compound . It is also referred to as INCB-3344 or INCB 3344 . This compound is useful as a pharmaceutical agent, particularly as an antibacterial agent .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N0-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . Another synthesis method involves the use of 5-bromo-benzo [d] [1,3]dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane, and other reagents .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy. Their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, the synthesis of BDMMBSH compounds involved a simple condensation method . Another method involved the use of 5-bromo-benzo [d] [1,3]dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane, and other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the BDMMBSH derivatives were characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .Scientific Research Applications
Detection of Carcinogenic Lead
The compound has been used in the synthesis of derivatives that can significantly detect the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach . A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of these derivatives on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) .
Nonlinear Optical Properties
The compound has been studied for its third order nonlinear optical properties . The nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated by Z-scan technique, and these results signify that the compound has promising nonlinear optical applications .
Antitumor Activities
A series of novel derivatives of the compound were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .
Quorum Sensing Inhibitors
The compound has been used in the synthesis of novel compounds which inhibit quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density, and its inhibition is an emerging field in the development of antimicrobial therapies .
Safety and Hazards
Future Directions
The future directions for the research and development of “2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” could involve further exploration of its pharmaceutical applications, particularly as an antibacterial agent . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other benzodioxol and thiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to affect various cellular processes, including cell cycle regulation, apoptosis, and signal transduction
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, half-life, and potential for drug-drug interactions .
Result of Action
Similar compounds have demonstrated antitumor activity, suggesting that this compound may also have potential therapeutic effects in cancer treatment .
properties
IUPAC Name |
2-benzamido-N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c27-21(15-5-2-1-3-6-15)26-23-25-20-16(7-4-8-19(20)31-23)22(28)24-12-14-9-10-17-18(11-14)30-13-29-17/h1-3,5-6,9-11,16H,4,7-8,12-13H2,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPVUMVFOCZXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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